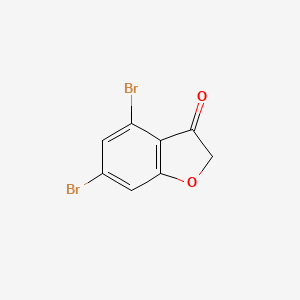
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of two bromine atoms at positions 4 and 6, and a carbonyl group at position 3 of the dihydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be achieved through several methods:
Acid-Catalyzed Cyclization: This involves the cyclization of compounds containing a carbonyl group by dehydration under acidic conditions.
Palladium or Platinum-Catalyzed Ring Closure: This method uses palladium or platinum catalysts to facilitate the ring closure via an intramolecular Wittig reaction or o-(acyloxy)benzyl anions.
Condensation Reactions: These involve the condensation of activated methylene groups under Dieckmann reaction conditions or through ketene intermediate cyclization.
Intramolecular Friedel-Crafts Reaction: This method employs an intramolecular Friedel-Crafts reaction to construct the benzofuran ring.
Industrial Production Methods: Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form more complex benzofuran derivatives or reduction to modify the carbonyl group.
Cyclization Reactions: It can participate in cyclization reactions to form polycyclic structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions include substituted benzofurans, polycyclic benzofuran derivatives, and reduced benzofuran compounds .
Scientific Research Applications
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is explored for its potential use in organic electronics and as a precursor for the synthesis of novel materials.
Biological Studies: It is used in studies investigating the biological activities of benzofuran derivatives, including their anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4,6-Dibromo-2,3-dihydro-1-benzofuran-3-one can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine substituents and carbonyl group, making it less reactive in certain chemical reactions.
3’,5’-Dibromo-2’,4,4’,6’-Tetrahydroxy Aurone: Contains additional hydroxyl groups, which confer different biological activities and chemical reactivity.
Uniqueness: The presence of bromine atoms and a carbonyl group in this compound makes it a versatile intermediate for the synthesis of various complex molecules, distinguishing it from other benzofuran derivatives .
Properties
Molecular Formula |
C8H4Br2O2 |
|---|---|
Molecular Weight |
291.92 g/mol |
IUPAC Name |
4,6-dibromo-1-benzofuran-3-one |
InChI |
InChI=1S/C8H4Br2O2/c9-4-1-5(10)8-6(11)3-12-7(8)2-4/h1-2H,3H2 |
InChI Key |
URKUWIAMPMKDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=C(O1)C=C(C=C2Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


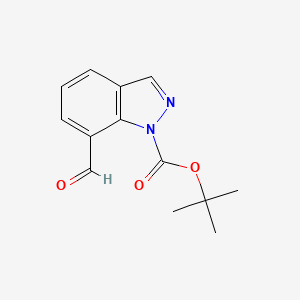


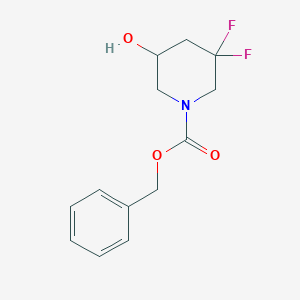
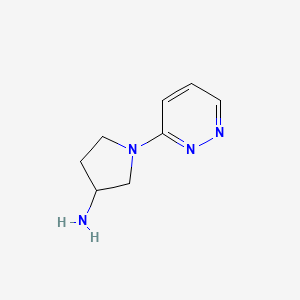

![1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B13510540.png)
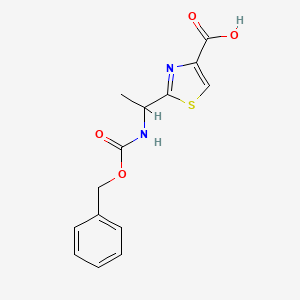

![3-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)propanoic acid](/img/structure/B13510559.png)

![1-(Azidomethyl)-2-oxabicyclo[2.2.1]heptan-4-aminehydrochloride](/img/structure/B13510588.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(13),2,4,6,8-pentaene-3-carbaldehyde](/img/structure/B13510602.png)
![2-amino-1-[(3S)-pyrrolidin-3-yl]ethan-1-one dihydrochloride](/img/structure/B13510609.png)
